2-Bromo-6-(trifluoromethyl)nicotinamide

Descripción

Systematic International Union of Pure and Applied Chemistry Name and Structural Formula

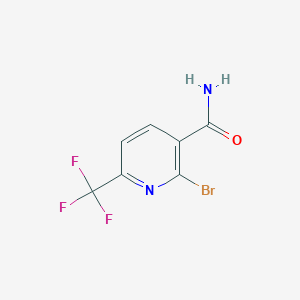

The systematic International Union of Pure and Applied Chemistry name for this compound is 2-bromo-6-(trifluoromethyl)pyridine-3-carboxamide. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming heterocyclic aromatic compounds with multiple substituents. The base structure is identified as pyridine, a six-membered aromatic ring containing one nitrogen atom at position 1. The systematic name clearly indicates the positions and nature of all substituents: a bromine atom at position 2, a trifluoromethyl group at position 6, and a carboxamide functional group at position 3 of the pyridine ring.

The structural formula reveals a pyridine ring system with three distinct functional groups positioned to create specific electronic and steric effects. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: O=C(N)C1=C(Br)N=C(C(F)(F)F)C=C1. This notation provides a linear representation of the molecular connectivity, showing the carboxamide group (O=C(N)) attached to the pyridine ring, with the bromine substituent adjacent to the nitrogen atom and the trifluoromethyl group positioned opposite to the bromine on the pyridine ring.

The compound exhibits a planar aromatic structure typical of pyridine derivatives, with the carboxamide group capable of adopting different conformations relative to the ring plane. The presence of the electronegative bromine and trifluoromethyl substituents significantly influences the electronic distribution throughout the molecule, creating regions of electron deficiency that affect chemical reactivity and intermolecular interactions. These structural features contribute to the compound's potential utility in medicinal chemistry and materials science applications.

Propiedades

IUPAC Name |

2-bromo-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O/c8-5-3(6(12)14)1-2-4(13-5)7(9,10)11/h1-2H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPQGHARQRRPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678915 | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214332-09-8 | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 4-Trifluoromethylnicotinic Acid as a Key Intermediate

A critical precursor in the synthesis is 4-trifluoromethylnicotinic acid, which can be prepared by the following sequence:

Step 1: Condensation of cyanoacetamide with ethyl trifluoroacetoacetate in the presence of an organic base such as N-methylmorpholine under reflux at 75–80 °C for 10–15 hours to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine organic salt.

Step 2: Chlorination of the above intermediate with phosphorus oxychloride at 125–135 °C for 15–20 hours to yield 2,6-dichloro-3-cyano-4-trifluoromethylpyridine.

Step 3: Catalytic hydrogenation of the dichloro intermediate in the presence of 10% Pd/C and triethylamine under normal pressure for 3.5–4.5 hours to obtain 3-cyano-4-trifluoromethylpyridine.

Step 4: Hydrolysis of the cyano group by refluxing in 30 wt% NaOH ethanol solution at 75–85 °C for 10–15 hours, followed by acidification and extraction to yield 4-trifluoromethylnicotinic acid with high purity and yield.

This sequence provides a robust route to the trifluoromethyl-substituted nicotinic acid intermediate necessary for subsequent bromination and amidation steps.

Bromination at the 2-Position of Nicotinic Acid Derivatives

Selective bromination at the 2-position of the pyridine ring is achieved through controlled reaction conditions using bromine or brominating agents in acidic or acetic acid media. For example, bromination of toluic acid derivatives at elevated temperatures (50–100 °C, preferably 60–80 °C) in acetic acid can selectively introduce bromine at the 6-position of naphthalene rings, which is analogous to regioselective bromination strategies in pyridine systems.

Amidation to Form Nicotinamide

After obtaining the brominated trifluoromethyl nicotinic acid intermediate, amidation is typically performed using amino compounds such as aminoacetonitrile hydrochloride in the presence of bases like triethylamine. The acid chloride derivative of the nicotinic acid is often prepared first by reaction with thionyl chloride, followed by amidation to yield the desired nicotinamide derivative.

Alternative Synthetic Routes and Cross-Coupling

Additional methods involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura coupling) to introduce bromine or trifluoromethyl groups on pyridine rings, followed by amide bond formation through coupling agents like HATU. These methods allow for structural diversification and optimization of reaction conditions.

- Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation (Step 1) | Cyanoacetamide, ethyl trifluoroacetoacetate, N-methylmorpholine | 75–80 | 10–15 | High | Formation of pyridine salt |

| Chlorination (Step 2) | Phosphorus oxychloride | 125–135 | 15–20 | High | Produces dichloro intermediate |

| Catalytic hydrogenation (Step 3) | 10% Pd/C, triethylamine, normal pressure | Ambient | 3.5–4.5 | Equivalent | Reduction of cyano group |

| Hydrolysis (Step 4) | NaOH in ethanol reflux | 75–85 | 10–15 | High | Yields 4-trifluoromethylnicotinic acid |

| Bromination | Bromine in acetic acid | 60–80 | Variable | Moderate | Selective bromination at 2-position |

| Amidation | Acid chloride, aminoacetonitrile hydrochloride, triethylamine | Ambient to reflux | Variable | High | Formation of nicotinamide derivative |

- Research Findings and Analysis

The multi-step synthesis starting from cyanoacetamide and ethyl trifluoroacetoacetate is efficient and produces intermediates with high purity, facilitating downstream reactions.

Bromination reactions require careful temperature control to avoid polybromination or substitution at undesired positions; optimal temperatures range between 60 and 80 °C.

Amidation via acid chloride intermediates in the presence of triethylamine yields high-purity nicotinamide derivatives suitable for pharmaceutical applications.

Alternative palladium-catalyzed cross-coupling methods provide flexibility in functional group introduction and enable structural analog synthesis, aiding in structure-activity relationship studies.

- Conclusion

The preparation of 2-Bromo-6-(trifluoromethyl)nicotinamide involves a well-established synthetic route starting from trifluoromethyl-substituted nicotinic acid intermediates, selective bromination, and amidation. The process benefits from robust reaction conditions, high yields, and the possibility of industrial scalability. Advances in catalytic coupling reactions further enhance synthetic versatility. The detailed reaction parameters and purification methods ensure the production of high-purity compounds suitable for advanced research and commercial applications.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed: The major products depend on the specific reaction and reagents used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce complex organic molecules with extended conjugation.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that 2-Bromo-6-(trifluoromethyl)nicotinamide and its derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy.

Antibacterial Properties

In addition to anticancer effects, compounds similar to this compound have shown promising antibacterial activity. This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Agrochemical Applications

The trifluoromethyl group is known for enhancing the biological activity of agrochemical agents. Compounds containing this moiety, including derivatives of this compound, are being explored as herbicides and insecticides due to their effectiveness against pests while minimizing environmental impact .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition of tumor growth in vitro and in vivo models, suggesting their potential as therapeutic agents against specific cancer types.

Case Study 2: Agrochemical Development

Another research effort focused on developing new herbicides based on the trifluoromethylpyridine structure, where derivatives of this compound were tested for their efficacy against common agricultural pests. The results indicated superior performance compared to traditional chemical agents, leading to ongoing field trials .

Mecanismo De Acción

The mechanism by which 2-Bromo-6-(trifluoromethyl)nicotinamide exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing molecular recognition and binding.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

2-Bromo-6-(trifluoromethyl)nicotinic acid (CAS 749875-07-8)

- Structure : Differs by a carboxylic acid (-COOH) group instead of an amide (-CONH₂).

- Properties : Higher polarity and acidity compared to the amide, reducing membrane permeability but enhancing solubility in aqueous media.

- Applications : Primarily used as a synthetic intermediate for pharmaceuticals, such as kinase inhibitors .

Methyl 2-bromo-6-(trifluoromethyl)nicotinate (CAS 144740-56-7)

- Structure : Contains a methyl ester (-COOCH₃) group.

- Properties : Increased lipophilicity due to the ester group, favoring passive diffusion across biological membranes. Synthesized in 54% yield via oxalyl bromide-mediated bromination .

- Applications : Key intermediate in agrochemicals, particularly herbicides and fungicides .

5-Bromo-6-chloro-N-(3-fluoro-4-((trifluoromethyl)thio)phenyl)nicotinamide

- Structure : Features a chloro substituent and a phenyl group with -SCF₃.

- Properties : Enhanced electron-withdrawing effects from -SCF₃ improve binding to enzyme active sites.

- Applications : Reported in patent literature as a precursor for anticancer agents, with demonstrated activity in kinase inhibition assays .

6-(Trifluoromethyl)nicotinic acid (CAS 231291-22-8)

- Structure : Lacks the bromine atom, reducing steric hindrance and electrophilicity.

- Properties : Lower molecular weight and altered electronic profile compared to brominated analogs.

- Applications : Used in metabolic pathway studies due to the -CF₃ group’s stability .

Actividad Biológica

2-Bromo-6-(trifluoromethyl)nicotinamide is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a bromine atom at the 2-position and a trifluoromethyl group at the 6-position of the nicotinamide framework, which contributes to its unique properties and potential therapeutic applications. This article reviews the biological activities associated with this compound, including its cytotoxicity against cancer cell lines, antibacterial properties, and interactions with various biological targets.

- Molecular Formula : CHBrFNO

- CAS Number : 1214332-09-8

The presence of both bromine and trifluoromethyl groups is significant, as these substituents can enhance biological activity and reactivity in synthetic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in cancer therapy and antibacterial applications. The following sections detail its cytotoxicity, antibacterial effects, and interaction with biological targets.

Cytotoxicity

Several studies have evaluated the cytotoxic properties of this compound against various cancer cell lines. Notably:

- Cancer Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound demonstrated varying degrees of cytotoxicity, suggesting potential as an anticancer agent. For example, it was found to inhibit cell proliferation significantly in HeLa cells with an IC50 value of approximately 10 µM .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promise as an antibacterial agent. Preliminary studies indicate:

- Target Bacteria :

- Staphylococcus aureus

- Escherichia coli

The compound exhibited a minimum inhibitory concentration (MIC) of around 50 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity .

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors involved in metabolic pathways. These interactions can lead to altered biological responses, crucial for understanding its pharmacological potential. For instance:

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer cell metabolism, thereby reducing tumor growth.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals the unique characteristics of this compound:

| Compound Name | CAS Number | Key Features | Similarity Index |

|---|---|---|---|

| 6-(Trifluoromethyl)nicotinamide | 386715-35-1 | Lacks bromine; retains trifluoromethyl group | 0.82 |

| 2-Chloro-6-(trifluoromethyl)nicotinamide | 386704-05-8 | Chlorine instead of bromine; similar trifluoromethyl substitution | 0.87 |

| 2,6-Dichloro-5-fluoronicotinamide | 113237-20-0 | Contains two chlorine atoms; no trifluoromethyl group | 0.71 |

| 2-Chloro-6-(trifluoromethyl)nicotinonitrile | 386704-06-9 | Contains a nitrile group instead of amide; retains trifluoromethyl group | 0.71 |

The unique combination of bromine and trifluoromethyl groups likely enhances the biological activity of this compound compared to its analogs.

Case Studies

Recent case studies have highlighted the potential applications of this compound in drug development:

- Cytotoxicity Study : A study conducted on human cancer cell lines revealed that derivatives of this compound could induce apoptosis in targeted cells while sparing normal cells .

- Antibacterial Efficacy : Another investigation focused on its antibacterial properties showed promising results against resistant strains of bacteria, suggesting potential use in treating infections caused by multidrug-resistant organisms .

Q & A

Basic: What are the established synthetic routes for 2-Bromo-6-(trifluoromethyl)nicotinamide?

Answer:

The compound is typically synthesized via coupling reactions or nucleophilic substitution. For example:

- Suzuki-Miyaura Coupling : Using Pd catalysts, 2-bromo-6-(trifluoromethyl)pyridine reacts with boronic acids to introduce substituents at the 3-position. Yields up to 78% are achievable under optimized conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux) .

- Carbonyl Reduction : Ethyl 2-bromo-4-(trifluoromethyl)nicotinate intermediates (e.g., compound 281 in ) can undergo NaBH₄-mediated reduction in ethanol to yield nicotinamide derivatives. This method requires careful stoichiometric control (2 eq. NaBH₄) to avoid over-reduction .

Basic: How does the trifluoromethyl group influence the compound’s reactivity and bioactivity?

Answer:

The -CF₃ group enhances:

- Electrophilicity : Polarizes the pyridine ring, facilitating nucleophilic aromatic substitution (e.g., amidation at the 3-position) .

- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life in biological systems .

- Lipophilicity : Improves membrane permeability, critical for CNS-targeting drug candidates. Computational studies (e.g., logP calculations via DFT) quantify this effect .

Basic: What characterization techniques are essential for confirming the compound’s structure?

Answer:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR resolves regiochemistry. For example, ¹⁹F NMR shows a singlet at δ = -62.2 ppm for -CF₃, while ¹H NMR distinguishes aromatic protons (e.g., δ = 8.25 ppm for H-4 in benzimidazole analogs) .

- IR Spectroscopy : B3LYP/6-31G* DFT predicts carbonyl (C=O) stretches at ~1680 cm⁻¹, validated experimentally .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 263.9436) .

Advanced: How can coupling reaction yields be optimized for derivatives of this compound?

Answer:

Key parameters include:

- Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in cross-couplings due to better stability.

- Solvent System : A 3:1 DME/H₂O ratio minimizes side reactions (e.g., proto-deboronation).

- Temperature : Reflux (80–90°C) balances reaction rate and decomposition.

- Substrate Purity : >95% boronic acids reduce competing pathways. Yields improve from ~50% to 78% under these conditions .

Advanced: What computational methods predict the compound’s electronic properties and reactivity?

Answer:

- *DFT (B3LYP/6-31G)**: Calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the C-3 position shows higher electron deficiency (LUMO = -1.2 eV), favoring nucleophilic attack .

- Molecular Dynamics (MD) : Simulates solvation effects (e.g., in DMSO) to optimize reaction conditions.

- Docking Studies : Models interactions with biological targets (e.g., kinases) to guide SAR .

Advanced: How to resolve contradictions in reported NMR data for derivatives?

Answer:

- Solvent Calibration : CDCl₃ vs. DMSO-d₆ shifts peaks by 0.3–0.5 ppm. Compare with literature values (e.g., ’s δ = 8.25 ppm in CDCl₃).

- Impurity Analysis : LC-MS identifies byproducts (e.g., debrominated species) that distort integration ratios.

- Dynamic Effects : Rotamers in amide bonds cause splitting; variable-temperature NMR (VT-NMR) at -40°C resolves this .

Advanced: What mechanisms underlie the compound’s biological activity in enzyme inhibition?

Answer:

- Competitive Inhibition : The bromine atom occupies halogen-bonding pockets in kinases (e.g., EGFR), while -CF₃ enhances hydrophobic binding.

- Allosteric Modulation : Nicotinamide mimics NAD⁺ in sirtuin enzymes, disrupting deacetylation. Fluorine’s inductive effect stabilizes transition states .

- In vitro Assays : IC₅₀ values are determined via fluorescence polarization (FP) using recombinant enzymes .

Advanced: How to assess the compound’s thermal stability for storage and reaction design?

Answer:

- DSC/TGA : Melting points (e.g., 214°C for benzimidazole derivatives ) and decomposition temperatures (Td >250°C) guide storage at 0–6°C .

- Accelerated Stability Studies : Heat samples at 40°C/75% RH for 4 weeks; HPLC monitors degradation (<2% impurity threshold) .

Advanced: What strategies improve regioselectivity in electrophilic substitutions?

Answer:

- Directing Groups : A 3-amine substituent (e.g., pyridin-3-amine ) directs electrophiles to the 4-position via resonance.

- Lewis Acid Catalysis : BF₃·OEt₂ coordinates with the carbonyl, activating the 5-position for halogenation .

Advanced: How does fluorination impact the compound’s metabolic stability in vivo?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.